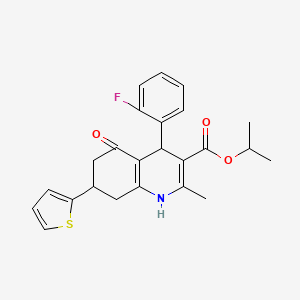![molecular formula C25H21FO3 B11641145 3-benzyl-5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11641145.png)
3-benzyl-5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-苄基-5-[(4-氟苄基)氧基]-4,7-二甲基-2H-色烯-2-酮是一种合成有机化合物,属于色烯-2-酮衍生物类。该化合物以其独特的结构为特征,包括一个被苄基和氟苄基取代的色烯-2-酮核心。这些取代基的存在赋予该化合物独特的化学和物理性质,使其在科学研究的各个领域都具有重要的意义。
准备方法
合成路线和反应条件
3-苄基-5-[(4-氟苄基)氧基]-4,7-二甲基-2H-色烯-2-酮的合成通常涉及多步有机反应。一种常见的合成方法是铃木-宫浦偶联反应,该反应被广泛用于形成碳-碳键。 该反应涉及在钯催化剂的存在下,芳基卤化物与有机硼化合物偶联 。反应条件通常温和,可以耐受多种官能团。
工业生产方法
该化合物的工业生产可能涉及优化铃木-宫浦偶联反应,以实现高产率和高纯度。这可能包括使用特定溶剂,温度控制以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
3-苄基-5-[(4-氟苄基)氧基]-4,7-二甲基-2H-色烯-2-酮可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,这可能会改变其生物活性。
取代: 亲核或亲电取代反应可以在分子中引入新的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用还原剂包括硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄)。
取代: 卤素 (Cl₂, Br₂) 或亲核试剂 (NH₃, OH⁻) 等试剂可以在适当条件下使用。
主要产物
由这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会生成醌类,而还原可能会生成醇类或烃类。
科学研究应用
3-苄基-5-[(4-氟苄基)氧基]-4,7-二甲基-2H-色烯-2-酮在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 该化合物的结构使它能够与生物大分子相互作用,使其在研究酶抑制和受体结合方面非常有用。
医学: 潜在的治疗应用包括将其用作药物发现中的先导化合物,用于治疗各种疾病。
工业: 它可以用于开发具有特定性质的新材料,例如荧光或导电性。
作用机制
3-苄基-5-[(4-氟苄基)氧基]-4,7-二甲基-2H-色烯-2-酮的作用机制涉及它与酶或受体等分子靶标的相互作用。该化合物的结构使它能够与酶的活性位点结合或与受体结合,从而调节其活性。 这可能导致各种生物学效应,具体取决于所涉及的特定靶标和途径 .
相似化合物的比较
类似化合物
独特性
3-苄基-5-[(4-氟苄基)氧基]-4,7-二甲基-2H-色烯-2-酮因其在色烯-2-酮核心上的特定取代模式而具有独特性。这种独特的结构赋予了它独特的化学和生物学性质,使其在研究和工业中具有特定的应用价值。
属性
分子式 |
C25H21FO3 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
3-benzyl-5-[(4-fluorophenyl)methoxy]-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C25H21FO3/c1-16-12-22(28-15-19-8-10-20(26)11-9-19)24-17(2)21(25(27)29-23(24)13-16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3 |
InChI 键 |
ABDBIHFAIYRQNN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641072.png)

![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11641080.png)
![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641082.png)
![6-[(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11641087.png)

![ethyl 3-{[(phenylsulfanyl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B11641101.png)
![4-{(E)-[(morpholin-4-ylacetyl)hydrazono]methyl}benzoic acid](/img/structure/B11641106.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11641115.png)
![4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11641128.png)
![methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641132.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641149.png)
![10-hexanoyl-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11641153.png)
![N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11641170.png)
